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Compound of Interest

Compound Name: Infigratinib-d3

Cat. No.: B12377363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Infigratinib-d3, a

deuterated analog of the potent and selective fibroblast growth factor receptor (FGFR) inhibitor,

Infigratinib. This document details its chemical nature, primary applications, mechanism of

action, and relevant clinical and preclinical data, with a focus on quantitative data, experimental

methodologies, and pathway visualizations.

Introduction to Infigratinib-d3
Infigratinib-d3 is a stable, isotope-labeled version of Infigratinib, where three hydrogen atoms

have been replaced with deuterium. Deuterium is a non-radioactive isotope of hydrogen that

contains both a proton and a neutron. This substitution increases the mass of the molecule and

can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond.

The primary utility of deuterated compounds like Infigratinib-d3 in pharmaceutical research

lies in their potential to alter the pharmacokinetic profile of the parent drug. This "deuterium

effect" can slow down drug metabolism, particularly if the deuteration occurs at a site of

metabolic activity. This may lead to a longer half-life, increased exposure, and potentially a

more favorable dosing regimen. Infigratinib-d3 is primarily used as an internal standard in

pharmacokinetic studies to accurately quantify Infigratinib concentrations in biological samples

due to its similar chemical properties but distinct mass.
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Primary Use of Infigratinib
Infigratinib is a potent, orally bioavailable small-molecule inhibitor of the FGFR family of

receptor tyrosine kinases, with high affinity for FGFR1, FGFR2, and FGFR3. Dysregulation of

the FGFR signaling pathway is implicated in the pathogenesis of various human cancers and

developmental disorders.

The primary clinical applications of Infigratinib are:

Cholangiocarcinoma: Infigratinib is indicated for the treatment of adults with previously

treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2

fusion or other rearrangement.

Achondroplasia: Infigratinib is under investigation as a treatment for achondroplasia, the

most common form of dwarfism, which is caused by a gain-of-function mutation in the

FGFR3 gene.

Mechanism of Action: FGFR Signaling Inhibition
Infigratinib exerts its therapeutic effects by competitively binding to the ATP-binding pocket of

FGFRs, thereby inhibiting their kinase activity. This blockade prevents the autophosphorylation

of the receptors and the subsequent activation of downstream signaling cascades, including

the RAS-MAPK and PI3K-AKT pathways. In cancer cells with aberrant FGFR signaling, this

inhibition leads to decreased cell proliferation, survival, and angiogenesis. In the context of

achondroplasia, inhibiting the overactive FGFR3 is intended to normalize chondrocyte

differentiation and promote bone growth.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b12377363?utm_src=pdf-body-img
https://www.benchchem.com/product/b12377363#what-is-infigratinib-d3-and-its-primary-use
https://www.benchchem.com/product/b12377363#what-is-infigratinib-d3-and-its-primary-use
https://www.benchchem.com/product/b12377363#what-is-infigratinib-d3-and-its-primary-use
https://www.benchchem.com/product/b12377363#what-is-infigratinib-d3-and-its-primary-use
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12377363?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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